molecular formula C13H13N3O4 B2728138 Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate CAS No. 957482-14-3

Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No. B2728138
CAS RN: 957482-14-3
M. Wt: 275.264
InChI Key: FOVJSTWURUAITC-UHFFFAOYSA-N
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Description

“Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring in this compound is substituted with a methyl group and a nitro group . The compound also contains a benzoate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the nitro and methyl substituents, and the benzoate ester group. The presence of these functional groups would likely confer specific chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present in it. For example, the nitro group is a strong electron-withdrawing group and could potentially undergo reduction reactions. The ester group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the nitro group could increase the compound’s reactivity. The ester group could influence the compound’s solubility in different solvents .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds containing pyrazole rings are of interest in medicinal chemistry due to their diverse biological activities, so it’s possible that this compound could have potential applications in this field .

properties

IUPAC Name

methyl 4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-9-7-12(16(18)19)14-15(9)8-10-3-5-11(6-4-10)13(17)20-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVJSTWURUAITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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